molecular formula C20H32O4 B1595645 2-Hydroxy-5-methoxy-3-tridecylcyclohexa-2,5-diene-1,4-dione CAS No. 19833-82-0

2-Hydroxy-5-methoxy-3-tridecylcyclohexa-2,5-diene-1,4-dione

Cat. No. B1595645
CAS RN: 19833-82-0
M. Wt: 336.5 g/mol
InChI Key: FRAFMLCDGYVHNZ-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methoxy-3-tridecylcyclohexa-2,5-diene-1,4-dione is a type of chemical entity and a subclass of alkylhydroquinone . It has a mass of 336.230059504 dalton and a chemical formula of C₂₀H₃₂O₄ . This compound is found in certain species such as Sorghum bicolor and Ardisia virens .


Molecular Structure Analysis

The canonical SMILES representation of this compound is CCCCCCCCCCCCCC1=C (C (=O)C=C (C1=O)OC)O . This provides a text representation of the compound’s structure, which can be used to generate a 2D or 3D model of the molecule.

Scientific Research Applications

Phytotoxic Potential

2-Hydroxy-5-methoxy-3-tridecylcyclohexa-2,5-diene-1,4-dione, identified in endophytic fungus Xylaria feejeensis, shows significant phytotoxic activity. Studies demonstrate its potential to inhibit seed germination, root growth, and oxygen uptake in various plants like Trifolium pratense and Medicago sativa, suggesting its use in agriculture for controlling unwanted plant growth (García-Méndez et al., 2016).

Antiproliferative Agents

Research on cyclohexa-2,5-diene-1,4-dione derivatives highlights their potential as antiproliferative agents. These compounds, including variants of 2-hydroxy-5-methoxy-3-tridecylcyclohexa-2,5-diene-1,4-dione, have shown cytotoxic effects against various human cancer cell lines, indicating their possible application in cancer therapy (Petronzi et al., 2013).

Chemical Synthesis and Catalysis

This compound and its derivatives are of interest in the field of chemical synthesis and catalysis. They are used in reactions like intramolecular cyclization and synthesis of complex organic compounds, which are significant in developing pharmaceuticals and fine chemicals (Goddard et al., 1995).

Biotransformation Studies

In biotransformation studies, microorganisms like Aspergillus niger are used to convert compounds like 2-hydroxy-5-methoxy-3-tridecylcyclohexa-2,5-diene-1,4-dione into new metabolites. This process not only helps in understanding the metabolic pathways but also in discovering novel compounds with potential applications in medicine and industry (Mohammad et al., 2018).

Synthesis of Novel Compounds

The chemical structure of 2-hydroxy-5-methoxy-3-tridecylcyclohexa-2,5-diene-1,4-dione allows for the synthesis of novel compounds. Researchers have been able to synthesize new derivatives with potential biological activities, such as antioxidants and antimicrobial agents, which could lead to the development of new drugs or therapeutic agents (Liu et al., 2008).

properties

IUPAC Name

2-hydroxy-5-methoxy-3-tridecylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19(22)17(21)15-18(24-2)20(16)23/h15,22H,3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAFMLCDGYVHNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50941671
Record name 2-Hydroxy-5-methoxy-3-tridecylcyclohexa-2,5-diene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50941671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-methoxy-3-tridecylcyclohexa-2,5-diene-1,4-dione

CAS RN

19833-82-0
Record name p-Benzoquinone, 2-hydroxy-5-methoxy-3-tridecyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019833820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-5-methoxy-3-tridecylcyclohexa-2,5-diene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50941671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Mathilakathu Madathil - 2013 - keep.lib.asu.edu
Healthy mitochondria are essential for cell survival. Described herein is the synthesis of a family of novel aminoquinone antioxidants designed to alleviate oxidative stress and prevent …
Number of citations: 2 keep.lib.asu.edu

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